Canfosfamide Hydrochloride

Catalog No.
S548910
CAS No.
439943-59-6
M.F
C26H41Cl5N5O10PS
M. Wt
823.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canfosfamide Hydrochloride

CAS Number

439943-59-6

Product Name

Canfosfamide Hydrochloride

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C26H41Cl5N5O10PS

Molecular Weight

823.9 g/mol

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI Key

NECZZOFFLFZNHL-XVGZVFJZSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA.

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl

Description

The exact mass of the compound Canfosfamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Canfosfamide Hydrochloride is a modified glutathione analogue that serves as a prodrug with potential antineoplastic activity. It is primarily utilized in the treatment of chemotherapy-resistant ovarian cancer. The compound is characterized by its complex chemical structure, with the molecular formula C26H41Cl5N5O10PSC_{26}H_{41}Cl_5N_5O_{10}PS and a molecular weight of approximately 787.46 g/mol. As a hydrochloride salt, it enhances the solubility and stability of the active compound, canfosfamide, which is crucial for its therapeutic efficacy .

The activation of Canfosfamide Hydrochloride occurs through the action of Glutathione S-transferase P1-1 (GST P1-1), an enzyme that is often overexpressed in various cancer cells. Upon activation, Canfosfamide is cleaved into two main fragments: a glutathione analog and an active cytotoxic fragment. The cytotoxic component interacts with essential cellular macromolecules such as RNA, DNA, and proteins, leading to cell death through mechanisms including DNA cross-linking and alkylation .

Canfosfamide Hydrochloride exhibits significant biological activity as an anticancer agent. It has been shown to inhibit cancer cell proliferation and induce apoptosis via activation of cellular stress response pathways. The cytotoxic fragment produced during its metabolic activation targets critical cellular components, disrupting normal cellular functions and promoting programmed cell death . This mechanism makes it particularly effective against tumors that have developed resistance to conventional chemotherapeutics.

The synthesis of Canfosfamide Hydrochloride involves several steps that include the modification of glutathione to produce the desired prodrug structure. While specific synthetic pathways are proprietary or not extensively detailed in public literature, the general approach includes:

  • Formation of the Glutathione Analogue: This involves chemical modifications to create a stable analogue that retains the necessary functional groups for biological activity.
  • Hydrochloride Salt Formation: The final step typically includes the addition of hydrochloric acid to enhance solubility and stability, yielding Canfosfamide Hydrochloride .

Studies indicate that Canfosfamide Hydrochloride may interact with various cellular pathways due to its mechanism of action involving GST P1-1. The binding of its glutathione analog fragment to GST P1-1 can potentially inhibit the enzyme's ability to deactivate other chemotherapeutic agents, thereby enhancing their effectiveness when used in combination therapies . Additionally, its interactions with other drugs are crucial for understanding potential side effects and optimizing treatment protocols.

Several compounds exhibit similarities to Canfosfamide Hydrochloride in terms of structure or mechanism of action. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
CarboplatinC_{6}H_{10}N_{2}O_{4}PtDNA alkylation and cross-linkingLess toxic than cisplatin; broader spectrum
CisplatinC_{6}H_{6}Cl_{2}N_{2}PtDNA cross-linkingStandard treatment for various cancers
OxaliplatinC_{8}H_{14}N_{2}O_{4}PtDNA cross-linking; less nephrotoxicEffective against colorectal cancer
DoxorubicinC_{27}H_{29}O_{11}Intercalates DNA; inhibits topoisomerase IIBroad-spectrum antitumor activity

Canfosfamide Hydrochloride's unique property lies in its prodrug nature, requiring metabolic activation by GST P1-1, differentiating it from other alkylating agents which do not necessitate such enzymatic conversion for their cytotoxic effects .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

823.072489 g/mol

Monoisotopic Mass

821.075439 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1LI341K7NQ

Wikipedia

Canfosfamide hydrochloride

Dates

Modify: 2024-02-18
1: Kavanagh JJ, Levenback CF, Ramirez PT, Wolf JL, Moore CL, Jones MR, Meng L, Brown GL, Bast RC Jr. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer. J Hematol Oncol. 2010 Mar 11;3:9. PubMed PMID: 20222977; PubMed Central PMCID: PMC2851575.
2: Sequist LV, Fidias PM, Temel JS, Kolevska T, Rabin MS, Boccia RV, Burris HA, Belt RJ, Huberman MS, Melnyk O, Mills GM, Englund CW, Caldwell DC, Keck JG, Meng L, Jones M, Brown GL, Edelman MJ, Lynch TJ. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer. J Thorac Oncol. 2009 Nov;4(11):1389-96. PubMed PMID: 19701107.
3: Vergote I, Finkler N, del Campo J, Lohr A, Hunter J, Matei D, Kavanagh J, Vermorken JB, Meng L, Jones M, Brown G, Kaye S; ASSIST-1 Study Group. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer. Eur J Cancer. 2009 Sep;45(13):2324-32. Epub 2009 Jun 8. PubMed PMID: 19515553.
4: Edelman MJ. Novel cytotoxic agents for non-small cell lung cancer. J Thorac Oncol. 2006 Sep;1(7):752-5. Review. PubMed PMID: 17409954.
5: Raez LE, Lilenbaum R. New developments in chemotherapy for advanced non-small cell lung cancer. Curr Opin Oncol. 2006 Mar;18(2):156-61. Review. PubMed PMID: 16462185.
6: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.
7: Tew KD. TLK-286: a novel glutathione S-transferase-activated prodrug. Expert Opin Investig Drugs. 2005 Aug;14(8):1047-54. Review. PubMed PMID: 16050796.
8: Kavanagh JJ, Gershenson DM, Choi H, Lewis L, Patel K, Brown GL, Garcia A, Spriggs DR. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer. Int J Gynecol Cancer. 2005 Jul-Aug;15(4):593-600. PubMed PMID: 16014111.
9: Verschraegen CF, Smith HO, Lee FC, Cathcart C, Norenberg JP. TLK-286. IDrugs. 2004 Aug;7(8):771-81. Review. PubMed PMID: 15334311.
10: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.
11: TLK 286. Drugs R D. 2004;5(2):116-8. Review. PubMed PMID: 15293875.
12: Current data and ongoing trials in patients with recurrent non-small-cell lung cancer. Clin Lung Cancer. 2004 May;5(6):337-9. Review. PubMed PMID: 15217532.
13: Rosen LS, Laxa B, Boulos L, Wiggins L, Keck JG, Jameson AJ, Parra R, Patel K, Brown GL. Phase 1 study of TLK286 (Telcyta) administered weekly in advanced malignancies. Clin Cancer Res. 2004 Jun 1;10(11):3689-98. PubMed PMID: 15173075.
14: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
15: Chen ZJ, Gaté L, Davis W, Ile KE, Tew KD. Sensitivity and fidelity of DNA microarray improved with integration of Amplified Differential Gene Expression (ADGE). BMC Genomics. 2003 Jul 14;4(1):28. PubMed PMID: 12859795; PubMed Central PMCID: PMC179896.
16: Rosen LS, Brown J, Laxa B, Boulos L, Reiswig L, Henner WD, Lum RT, Schow SR, Maack CA, Keck JG, Mascavage JC, Dombroski JA, Gomez RF, Brown GL. Phase I study of TLK286 (glutathione S-transferase P1-1 activated glutathione analogue) in advanced refractory solid malignancies. Clin Cancer Res. 2003 May;9(5):1628-38. PubMed PMID: 12738715.
17: Townsend DM, Shen H, Staros AL, Gaté L, Tew KD. Efficacy of a glutathione S-transferase pi-activated prodrug in platinum-resistant ovarian cancer cells. Mol Cancer Ther. 2002 Oct;1(12):1089-95. PubMed PMID: 12481432.
18: Rosario LA, O'Brien ML, Henderson CJ, Wolf CR, Tew KD. Cellular response to a glutathione S-transferase P1-1 activated prodrug. Mol Pharmacol. 2000 Jul;58(1):167-74. PubMed PMID: 10860939.
19: Kauvar LM, Morgan AS, Sanderson PE, Henner WD. Glutathione based approaches to improving cancer treatment. Chem Biol Interact. 1998 Apr 24;111-112:225-38. Review. PubMed PMID: 9679557.
20: Morgan AS, Sanderson PE, Borch RF, Tew KD, Niitsu Y, Takayama T, Von Hoff DD, Izbicka E, Mangold G, Paul C, Broberg U, Mannervik B, Henner WD, Kauvar LM. Tumor efficacy and bone marrow-sparing properties of TER286, a cytotoxin activated by glutathione S-transferase. Cancer Res. 1998 Jun 15;58(12):2568-75. PubMed PMID: 9635580.
21: Tew KD, Dutta S, Schultz M. Inhibitors of glutathione S-transferases as therapeutic agents. Adv Drug Deliv Rev. 1997 Jul 7;26(2-3):91-104. PubMed PMID: 10837536.
22: Izbicka E, Lawrence R, Cerna C, Von Hoff DD, Sanderson PE. Activity of TER286 against human tumor colony-forming units. Anticancer Drugs. 1997 Apr;8(4):345-8. PubMed PMID: 9180387.

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